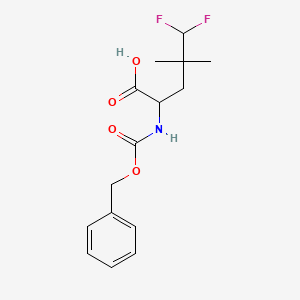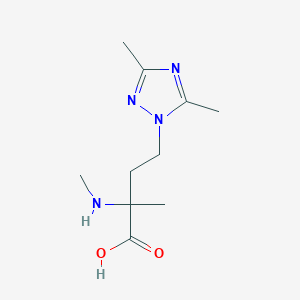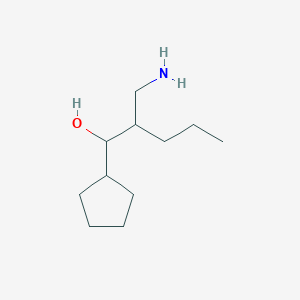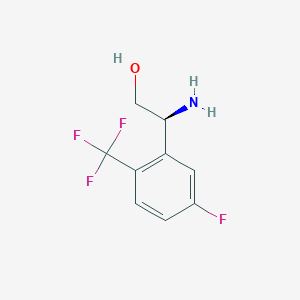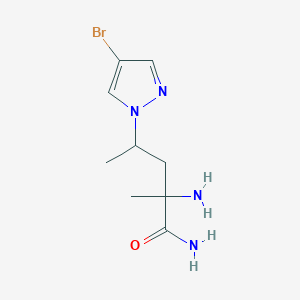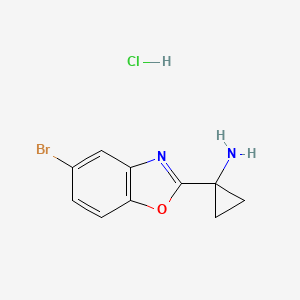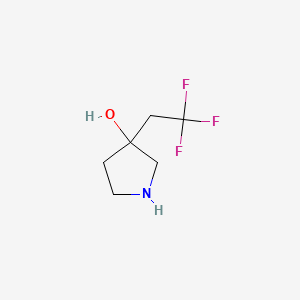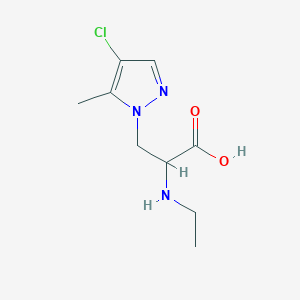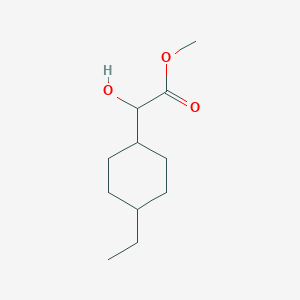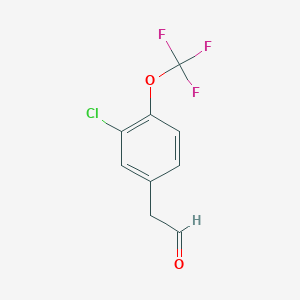
(3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group, a chloro substituent, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the chloro substituent
Major Products Formed
Oxidation: 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid.
Reduction: 2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-(trifluoromethoxy)benzaldehyde
- 3-chloro-4-(trifluoromethoxy)benzaldehyde
- 4-chloro-3-(trifluoromethoxy)benzaldehyde
Uniqueness
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,4-5H,3H2 |
Clave InChI |
KJINHPUTYBMDNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


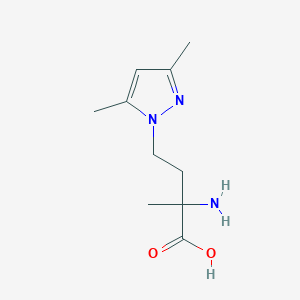
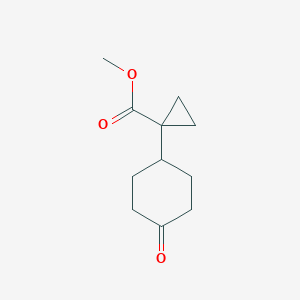
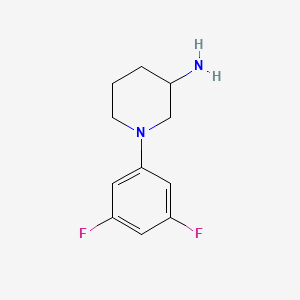
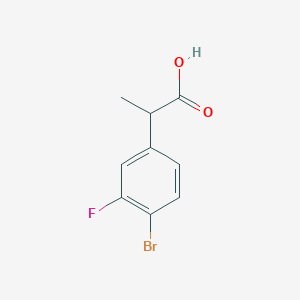
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
